molecular formula C15H20N2O2 B026297 tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate CAS No. 103549-24-2

tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate

Cat. No.: B026297
CAS No.: 103549-24-2
M. Wt: 260.33 g/mol
InChI Key: UJUWQLXEMKUVGE-UHFFFAOYSA-N
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Description

Tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C15H20N2O2 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
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Biochemical Analysis

Cellular Effects

The effects of boc-tryptamine on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of boc-tryptamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the function and activity of various biomolecules .

Temporal Effects in Laboratory Settings

The effects of boc-tryptamine change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of boc-tryptamine vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Boc-tryptamine is involved in several metabolic pathways, including the kynurenine, 5-hydroxytryptamine, and indole pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Boc-tryptamine is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

tert-butyl N-[2-(1H-indol-3-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)16-9-8-11-10-17-13-7-5-4-6-12(11)13/h4-7,10,17H,8-9H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUWQLXEMKUVGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351126
Record name tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103549-24-2
Record name tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the chemoselective η6 coordination observed with Cp*Ru+ and how does it apply to Boc-tryptamine?

A1: Research has shown that the CpRu+ moiety exhibits a strong preference for coordinating with electron-rich arene systems []. In the case of Boc-tryptamine (tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate), this chemoselectivity is highlighted by the exclusive coordination of CpRu+ to the indole ring, even in the presence of other potential aromatic groups on the tryptamine nitrogen []. This specific interaction forms the basis for synthesizing various Cp*Ru(η6-tryptamine) complexes with potential applications in organometallic chemistry.

Q2: How does the photooxidation of Boc-tryptamine differ from that of its homologue, Boc-homotryptamine?

A2: Photooxidation of Boc-tryptamine yields hexahydropyrroloindole derivatives []. Interestingly, Boc-homotryptamine, featuring an additional methylene group in the side chain, forms a hexahydropyridoindole upon photooxidation []. This difference in reaction outcome emphasizes the impact of even subtle structural variations on the reactivity and product formation in tryptamine derivatives.

Q3: Can Boc-tryptamine be utilized as a starting material for the synthesis of more complex heterocycles?

A3: Yes, Boc-tryptamine can be employed in the synthesis of azepino[4,5-b]indolone derivatives []. This method involves a radical oxidative aromatic substitution on the indole ring of N-Boc protected tryptamine using dilauroyl peroxide as the initiator and oxidant []. This example demonstrates the versatility of Boc-tryptamine as a building block for accessing diverse chemical scaffolds with potential biological relevance.

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